3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid
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Overview
Description
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, cyano groups, and a perchloric acid component, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile typically involves the reaction of pyridine derivatives with cyanoethyl reagents under controlled conditions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . The reaction conditions often involve solvent-free methods or the use of ethanol buffered with sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyridine ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit comparable chemical properties and reactivity.
Uniqueness
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile stands out due to its combination of cyano groups and perchloric acid component, which confer unique chemical and biological properties
Properties
CAS No. |
647841-29-0 |
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Molecular Formula |
C11H13ClN4O4 |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
3-[2-cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid |
InChI |
InChI=1S/C11H12N4.ClHO4/c12-5-1-9-15(10-2-6-13)11-3-7-14-8-4-11;2-1(3,4)5/h3-4,7-8H,1-2,9-10H2;(H,2,3,4,5) |
InChI Key |
HYBLXORXBUZDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(CCC#N)CCC#N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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